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Compound of Interest

Methyl 4-(bromomethyl)-2-
Compound Name:
methoxybenzoate

Cat. No.: B1366345

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-
(bromomethyl)-2-methoxybenzoate

Introduction

Methyl 4-(bromomethyl)-2-methoxybenzoate (CAS No: 74733-27-0) is a pivotal intermediate
in modern organic synthesis, finding extensive application in the development of
pharmaceutical agents and complex molecular architectures.[1] Its utility stems from the dual
reactivity of the electrophilic bromomethyl group, a versatile handle for substitution reactions,
and the ester functionality, which can be further manipulated. Accurate structural verification of
this compound is paramount to ensure the integrity of subsequent synthetic steps.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data for Methyl 4-(bromomethyl)-2-methoxybenzoate.
We will delve into the interpretation of *H NMR and 3C NMR spectra and mass spectrometric
data to provide a self-validating confirmation of its molecular structure. The methodologies and
interpretations presented herein are grounded in established spectroscopic principles, offering
researchers a reliable reference for the characterization of this and similar compounds.

Molecular Structure and Physicochemical
Properties
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The foundational step in any spectroscopic analysis is a clear understanding of the target
molecule's structure.

e Molecular Formula: C10H11BrOs[2][3]
e Molecular Weight: 259.10 g/mol [2][3]
o |[UPAC Name: methyl 4-(bromomethyl)-2-methoxybenzoate[3]

The structure contains several key features that give rise to distinct spectroscopic signals: a
substituted benzene ring, a methyl ester group, a methoxy group, and a bromomethyl group.

Caption: Figure 1: Structure of Methyl 4-(bromomethyl)-2-methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For this analysis, deuterated chloroform (CDCIs) is the solvent of choice
due to its ability to dissolve the analyte and its single, well-defined residual solvent peak.[4]

Experimental Protocol: NMR Data Acquisition

e Sample Preparation: Weigh approximately 5-10 mg of Methyl 4-(bromomethyl)-2-
methoxybenzoate and dissolve it in ~0.7 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

e |nstrumentation: Transfer the solution to a 5 mm NMR tube.

o Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz spectrometer at room
temperature (approx. 298 K).[2][5]

'H NMR Spectral Analysis

The *H NMR spectrum provides information on the number of different types of protons, their
chemical environment, and their proximity to other protons.

Table 1: *H NMR Data (400 MHz, CDCls)
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Chemical Shift
(3) ppm

~7.75

Multiplicity

Doublet (d)

Integration Assignment Rationale

Ortho to the
electron-
withdrawing
1H Ar-H (C6) ester group,
resulting in
significant
deshielding.

~7.21

Doublet of
Doublets (dd)

Coupled to both

1H Ar-H (C5)
H3 and H6.

~7.05

Doublet (d)

Ortho to the

electron-donating
1H Ar-H (C3) methoxy group,

resulting in

shielding.

4.44

Singlet (s)

Protons on a
carbon adjacent
to an

2H -CH2Br electronegative
bromine atom
are strongly
deshielded.[2]

3.91

Singlet (s)

Protons of the
3H -COOCHs methyl ester

group.[2]

| 3.87 | Singlet (s) | 3H | Ar-OCHs | Protons of the aromatic methoxy group.[2] |

Note:Aromatic proton shifts are estimated based on standard substituent effects, as literature

primarily reports the aliphatic signals. The assignments for the two methoxy groups are

interchangeable but are distinct due to their different electronic environments.

3C NMR Spectral Analysis

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21561317.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21561317.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21561317.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The 3C NMR spectrum reveals the number of unique carbon atoms and provides insight into

their hybridization and chemical environment.

Note:As explicit experimental 23C NMR data is not available in the cited literature, the following

assignments are based on predictive models and established chemical shift ranges for similar

functional groups.

Table 2: Predicted 3C NMR Data

Chemical Shift (6) ppm Assignment Rationale

Carbonyl carbon of the
~166.5 C=0 ester group, highly

deshielded.

Aromatic carbon bonded to the
~158.0 C2-OCHs highly electronegative oxygen

of the methoxy group.

Aromatic carbon bearing the
~141.0 C4-CHz2Br _

bromomethyl substituent.

Aromatic methine carbon ortho
~132.0 C6

to the ester.

Quaternary aromatic carbon
~128.5 C1

bonded to the ester group.
~121.5 C5 Aromatic methine carbon.

Aromatic methine carbon ortho
~112.0 C3 to the methoxy group,

shielded.

Carbon of the aromatic
~56.0 Ar-OCHs

methoxy group.

Carbon of the methyl ester
~52.5 -COOCH:s

group.
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| ~32.0 | -CHz2Br | Aliphatic carbon attached to bromine, deshielded relative to a standard
methyl group. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the
elemental composition and fragmentation of a molecule.

Experimental Protocol: Mass Spectrometry Data
Acquisition

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as
methanol or acetonitrile.

e Instrumentation: Infuse the sample into a mass spectrometer equipped with an electrospray
ionization (ESI) or flow injection analysis (FIA) source.[2]

o Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

Interpretation of Mass Spectrum

The key feature to identify is the molecular ion peak, which confirms the molecular weight.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

m/z (Calculated) m/z (Observed) Species Interpretation

Molecular ion peak

corresponding to
258.9891 ~259.0 [M+H]* (7°Br) . .

the major bromine

isotope (7°Br).[2]

| 260.9871 | ~261.0 | [M+H]* (81Br) | Isotopic peak corresponding to the 8Br isotope. |

A defining characteristic in the mass spectrum of a monobrominated compound is the isotopic
signature of bromine. Bromine exists naturally as two isotopes, 7°Br (50.7%) and 8!Br (49.3%),
in nearly a 1:1 ratio. This results in a pair of peaks (the M and M+2 peaks) of almost equal
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intensity for any bromine-containing fragment, providing definitive evidence for the presence of
a single bromine atom in the molecule. The observation of peaks at m/z ~259 and ~261
confirms the molecular formula and the presence of bromine.

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of an
organic compound.

Conclusion

The collective spectroscopic data provides unambiguous confirmation for the structure of
Methyl 4-(bromomethyl)-2-methoxybenzoate. *H NMR data precisely identifies the number
and environment of all non-exchangeable protons, including the characteristic benzylic protons
of the -CH:zBr group at 4.44 ppm and the two distinct methoxy signals.[2] Mass spectrometry
corroborates the molecular weight and elemental composition, with the hallmark 1:1 isotopic
doublet at m/z 259/261 confirming the presence of a single bromine atom.[2] This self-
validating dataset provides researchers with a high degree of confidence in the identity and
purity of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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